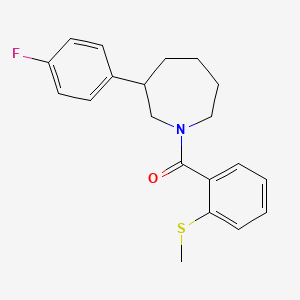

(3-(4-Fluorophenyl)azepan-1-yl)(2-(methylthio)phenyl)methanone

Descripción

The compound (3-(4-Fluorophenyl)azepan-1-yl)(2-(methylthio)phenyl)methanone features a seven-membered azepane ring substituted with a 4-fluorophenyl group at the 3-position and a methanone moiety linked to a 2-(methylthio)phenyl group. This structure combines a flexible azepane core with aromatic and sulfur-containing substituents, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity. The methylthio group (-SMe) contributes electron-donating effects, while the fluorophenyl group enhances metabolic stability via fluorine’s electronegativity .

Propiedades

IUPAC Name |

[3-(4-fluorophenyl)azepan-1-yl]-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNOS/c1-24-19-8-3-2-7-18(19)20(23)22-13-5-4-6-16(14-22)15-9-11-17(21)12-10-15/h2-3,7-12,16H,4-6,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIODIDXAABFLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Fluorophenyl)azepan-1-yl)(2-(methylthio)phenyl)methanone typically involves multiple steps, starting with the preparation of the azepane ring and the introduction of the fluorophenyl and methylthio groups. Common synthetic routes may include:

Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced to the phenyl ring.

Attachment of the Methylthio Group: This can be done using thiolation reactions where a methylthio group is added to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(3-(4-Fluorophenyl)azepan-1-yl)(2-(methylthio)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.

Materials Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Biological Studies: It may be used in studies to understand its biological activity and potential therapeutic effects.

Mecanismo De Acción

The mechanism of action of (3-(4-Fluorophenyl)azepan-1-yl)(2-(methylthio)phenyl)methanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl and methylthio groups could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparación Con Compuestos Similares

Structural Analogues with Azepane or Heterocyclic Cores

(4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone

- Structure : Replaces the azepane ring with a thiophene ring and substitutes the phenyl group with a thiophene moiety.

- Key Differences :

[3-(Azepan-1-ylsulfonyl)phenyl][4-(2-fluorophenyl)piperazin-1-yl]methanone

- Structure : Combines an azepane-sulfonyl group with a piperazine-fluorophenyl moiety.

- Key Differences: Sulfonyl vs. Methylthio: The sulfonyl group (-SO₂-) is electron-withdrawing, reducing electron density on the phenyl ring compared to the methylthio group. Piperazine vs.

1-(4-Azepan-1-yl-3-fluorophenyl)ethanone

- Structure: Shares the azepane-fluorophenyl core but lacks the methylthio-phenyl methanone group.

- Key Differences: Simplified Backbone: Absence of the methanone and sulfur-containing substituent reduces steric hindrance and lipophilicity. Pharmacokinetics: Likely improved metabolic stability due to fewer reactive sites .

Methanone Derivatives with Heterocyclic Substituents

(4-Fluorophenyl)(2-phenyl-2H-indazol-3-yl)methanone (3ab)

- Structure: Methanone linked to an indazole core and substituted with fluorophenyl and phenyl groups.

- Key Differences: Indazole vs. Biological Activity: Indazole derivatives are associated with kinase inhibition, unlike azepane-based compounds .

(2-((1H-Benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone

- Structure : Contains two benzimidazole rings connected via a methylthio group.

- Sulfur Placement: The methylthio group bridges heterocycles, altering solubility compared to the target compound’s terminal -SMe .

Pyrimidine and Pyrazole Derivatives

(2-Imino-4-(4-(methylthio)phenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methanone

- Structure : Pyrimidine ring substituted with methylthio-phenyl and phenyl groups.

- Key Differences: Pyrimidine Core: Enhances hydrogen-bonding capacity via the imino group (-NH). Synthesis: Prepared via cyclocondensation, differing from the azepane compound’s likely alkylation or coupling routes .

(3-(2-[(4-Fluorobenzyl)oxy]phenyl)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone

- Structure : Pyrazole core with fluorophenyl and benzyloxy substituents.

- Key Differences :

- Oxygen vs. Sulfur : The benzyloxy group (-OCH₂Ph) increases polarity compared to the methylthio group.

- Bioactivity : Pyrazole derivatives often target inflammatory pathways, unlike azepane-based structures .

Actividad Biológica

The compound (3-(4-Fluorophenyl)azepan-1-yl)(2-(methylthio)phenyl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

- Molecular Formula: CHFNS

- Molecular Weight: 293.38 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antifungal , antimicrobial , and cytotoxic agent .

Antifungal Activity

Recent investigations have highlighted the antifungal properties of derivatives related to this compound. For instance, compounds with similar structural motifs demonstrated significant activity against Candida albicans and Candida parapsilosis. The presence of fluorine in the para position of the phenyl moiety was noted to enhance antifungal efficacy due to increased electronegativity, which affects electron density and lipophilicity .

Antimicrobial Activity

In vitro studies have shown that compounds with a similar azepane structure exhibit promising antimicrobial activity. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways. The compound's ability to interact with specific enzymes has been suggested as a potential mechanism for its antimicrobial effects .

Cytotoxicity Studies

Cytotoxicity assessments against various cell lines, including NIH/3T3, indicated that the compound has a moderate cytotoxic profile. The IC values for related compounds were recorded, indicating that while they exhibit antifungal properties, their impact on normal cells is minimized at effective concentrations. For example:

| Compound | Cell Line | IC (μM) |

|---|---|---|

| 2d | NIH/3T3 | 148.26 |

| 2e | NIH/3T3 | 187.66 |

These values suggest that while the compounds are effective against fungal cells, they have a lower likelihood of affecting normal mammalian cells at therapeutic doses .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in fungal metabolism, such as 14α-demethylase.

- Membrane Disruption: The lipophilic nature of the compound may facilitate its incorporation into microbial membranes, leading to structural destabilization.

- Electrophilic Interactions: The presence of electron-withdrawing groups like fluorine enhances the reactivity towards biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

-

Study on Antifungal Activity:

A study published in PubMed Central investigated a series of thiazol-2(3H)-imine derivatives, revealing that compounds with fluorinated phenyl groups exhibited superior antifungal activity compared to their non-fluorinated counterparts due to enhanced lipophilicity and electron density . -

Cytotoxicity Analysis:

Research conducted on azepane derivatives indicated varying degrees of cytotoxicity against cancer cell lines. The findings highlighted that modifications at specific positions on the phenyl ring could significantly alter biological activity and cytotoxic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.